2-Hydroxy-6-(3-methylthiophenyl)pyridine
Description
2-Hydroxy-6-(3-methylthiophenyl)pyridine is a pyridine derivative featuring a hydroxyl group at the 2-position and a 3-methylthiophenyl substituent at the 6-position. The hydroxyl group enhances hydrogen-bonding capacity, while the methylthiophenyl moiety contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
6-(3-methylsulfanylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(14)13-11/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVGRIWFOGRIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262803 | |
| Record name | 2(1H)-Pyridinone, 6-[3-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-53-2 | |
| Record name | 2(1H)-Pyridinone, 6-[3-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111110-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 6-[3-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3-methylthiophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized at the 2-position with a hydroxy group.
Substitution Reaction: The 6-position of the pyridine ring is then substituted with a 3-methylthiophenyl group.
Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like N-methyl-2-pyrrolidone. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Hydroxy-6-(3-methylthiophenyl)pyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(3-methylthiophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The thiophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-6-(3-methylthiophenyl)pyridine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-6-(3-methylthiophenyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group and the thiophenyl moiety can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
2-Hydroxy-6-(4-methoxyphenyl)pyridine
- Structure : Substituted with a 4-methoxyphenyl group instead of 3-methylthiophenyl.
- Molecular Formula: C₁₂H₁₁NO₂ (Molar Mass: 201.22 g/mol).
- Key Differences: Electronic Effects: The methoxy group is strongly electron-donating via resonance, increasing electron density on the pyridine ring compared to the electron-donating but less resonance-active methylthio group. Solubility: Higher polarity due to the methoxy group may improve aqueous solubility relative to the sulfur-containing analog. Applications: Noted in chemical catalogs but lacks explicit data on biological or coordination applications .
2-Ethyl-3-hydroxy-6-methylpyridine
- Structure : Features ethyl and methyl substituents instead of thiophenyl groups.
- Key Differences :
Heterocyclic Backbone Variations
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
- Structure: Pyrimidine core with chloro, nitrophenoxy, and thiophenyl groups.
- Key Differences :
- Reactivity : The pyrimidine ring’s dual nitrogen atoms increase electrophilicity, making it more reactive toward nucleophilic substitution than pyridine derivatives.
- Applications : Primarily explored as a synthetic intermediate for bioactive molecules, with nitro and chloro groups enabling further functionalization .
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine
- Structure: Bipyridine backbone with thiophenol donors.
- Key Differences: Coordination Chemistry: Acts as a tetradentate chelator for transition metals (e.g., Cu²⁺, Fe³⁺), whereas 2-Hydroxy-6-(3-methylthiophenyl)pyridine’s monodentate hydroxyl and thiophenyl groups may form weaker or less stable complexes. Synthesis: Requires deprotection of methyl groups from precursors, contrasting with simpler substitution routes for pyridine derivatives .
Sulfur-Containing Derivatives
CAS 144320-18-3: 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine
- Structure : Contains methylsulfanyl and trifluoromethyl groups.
- Key Differences: Electronic Properties: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methylthiophenyl group in the target compound.
Data Table: Comparative Analysis of Key Compounds
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